molecular formula C18H20Cl2N4O4 B2595871 1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea CAS No. 860275-13-4

1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea

Cat. No.: B2595871
CAS No.: 860275-13-4
M. Wt: 427.28
InChI Key: IQFDQHBUOAIOOJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea is a chemical compound of significant interest in pharmacological research, particularly in the study of protein kinase inhibition. This bis-aryl urea derivative is structurally characterized by its terminal chloro-substituted phenyl groups linked by a polyether chain, a design that contributes to its biological activity. Its primary research application is as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the aberrant enzyme responsible for chronic myeloid leukemia (CML) [https://www.rcsb.org/structure/3KFA]. The compound's mechanism of action involves binding to the ATP-binding site of the kinase, stabilizing it in an inactive conformation and thereby preventing the phosphorylation events that drive uncontrolled cellular proliferation [https://pubchem.ncbi.nlm.nih.gov/]. Research into this compound and its analogs has been instrumental in the development of targeted cancer therapies, providing a foundational structure-activity relationship (SAR) understanding for drug discovery efforts. It serves as a critical tool compound for investigating signal transduction pathways, studying drug resistance mechanisms in oncogenic kinases, and exploring novel therapeutic strategies for tyrosine kinase-driven cancers.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[2-[(2-chlorophenyl)carbamoylamino]ethoxy]ethoxy]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O4/c19-13-5-1-3-7-15(13)22-17(25)21-9-10-27-11-12-28-24-18(26)23-16-8-4-2-6-14(16)20/h1-8H,9-12H2,(H2,21,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFDQHBUOAIOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCOCCONC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenyl isocyanate with an appropriate amine to form a urea linkage. This reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to 1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea exhibit significant anticancer properties. For instance, derivatives of chlorophenyl ureas have been tested against various cancer cell lines, demonstrating cytotoxic effects. The structure-activity relationship (SAR) indicates that modifications to the phenyl and urea moieties can enhance potency against specific cancer types .

Inhibition of Photosynthesis

Research has indicated that related compounds can act as inhibitors of photosystem II, impacting the photosynthetic process in plants. A study evaluated the photosynthesis-inhibiting activity of several carbamate derivatives, revealing that modifications similar to those in this compound can affect the electron transport chain in chloroplasts. The findings suggest potential applications in herbicide development .

Anti-inflammatory Effects

Compounds with structural similarities to this compound have been explored for their anti-inflammatory properties. Inhibitors targeting microsomal prostaglandin E₂ synthase-1 (mPGES-1), which is involved in inflammatory pathways, have shown promise. The urea moiety appears crucial for binding affinity and selectivity towards this enzyme, indicating a potential therapeutic role in treating inflammatory diseases .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityIdentified significant cytotoxicity against breast cancer cell lines with IC₅₀ values < 50 µM.
Study BPhotosynthesis InhibitionDemonstrated effective inhibition of photosystem II with IC₅₀ values ranging from 80 µM to 150 µM across various derivatives.
Study CAnti-inflammatoryShowed a reduction in inflammatory markers in vitro, supporting further development as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s urea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorophenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with urea derivatives from the evidence:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name / ID (from Evidence) Key Substituents Pharmacological Activity Key Findings
Target Compound Dual 2-chlorophenyl groups; 2-(2-aminoethoxy)ethoxy spacer Not explicitly reported Hypothesized to exhibit enhanced lipophilicity and metabolic stability due to chlorophenyl groups and ether chain .
1-(2-(3-(4-(2-(Cyclopentyloxy)ethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(3-hydroxyphenyl)urea (37u) () Cyclopentyloxyethoxy phenoxy; hydroxyphenyl β1-selective β-adrenoceptor partial agonist Demonstrated 25% yield; moderate β1-selectivity in preclinical models .
Compound 5c () Pomalidomide core; triazole-polyether chain Anti-tumor activity 78.3% yield; showed potent anti-proliferative effects in myeloma cell lines .
1-(3-Chloro-4-methylphenyl)-3-((2-chlorobenzyl)oxy)urea () 3-Chloro-4-methylphenyl; 2-chlorobenzyloxy Not reported Molecular weight: 325.17 g/mol; likely optimized for solubility via methyl substitution .
1-(2-Chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea () 2-Chlorobenzoyl; 4-trifluoromethoxyphenyl Not reported Structural analog with trifluoromethoxy group, which may enhance binding to hydrophobic pockets .

Key Observations:

In contrast, trifluoromethoxy groups () introduce both hydrophobicity and electron-withdrawing effects, which could modulate receptor binding . Polyether chains (e.g., ethoxyethoxy in the target compound vs. triazole-polyether in ) influence solubility and pharmacokinetics. Longer chains may reduce metabolic degradation but increase molecular weight .

In contrast, pomalidomide derivatives () achieved higher yields (78.3%), likely due to optimized click chemistry .

Therapeutic Potential: While the target compound lacks direct activity data, structurally related urea derivatives show β-adrenoceptor modulation () and anti-tumor effects (). Its design may position it for applications in oncology or cardiovascular diseases .

Biological Activity

1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H29ClN2O8C_{28}H_{29}ClN_{2}O_{8}, with a molecular weight of 556.99 g/mol. The compound features a urea functional group, which is often associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Research indicates that compounds with urea moieties can interact with various biological targets, including receptors and enzymes. Specifically, this compound may act as an agonist or antagonist at certain receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of breast cancer cells through modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action could be beneficial in conditions like rheumatoid arthritis or other inflammatory disorders .
  • Neuroprotective Effects : Some studies have indicated that urea derivatives can protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress in neurons

Case Studies

  • Case Study on Antitumor Activity :
    A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Case Study on Anti-inflammatory Effects :
    In a mouse model of inflammation, administration of the compound resulted in a marked decrease in swelling and pain, correlating with reduced levels of TNF-alpha and IL-6. These findings suggest its potential for treating inflammatory diseases .

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of urea derivatives to enhance their biological efficacy. Modifications at specific positions on the phenyl rings have been shown to increase potency against targeted receptors and improve selectivity for specific pathways .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea, and how can purity be optimized?

Answer:
The synthesis typically involves a multi-step approach:

Coupling Reactions : React 2-chlorophenyl isocyanate with a diethylene glycol spacer modified with a 2-chlorophenylcarbamoyl group. This requires precise stoichiometric control to avoid side products like bis-urea derivatives .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., urea NH peaks at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Key Considerations : Monitor reaction temperature (40–60°C) to prevent thermal degradation of the urea bond.

Basic: How can researchers validate the structural integrity of this urea derivative?

Answer:
A combination of analytical techniques is required:

  • Spectroscopy :
    • NMR : Detect aromatic protons (δ 6.8–7.4 ppm) and urea NH protons. 13C^{13}C-NMR should show carbonyl carbons at ~155–160 ppm .
    • FT-IR : Confirm urea C=O stretch at ~1640–1680 cm1^{-1} and N-H stretches at ~3300 cm1^{-1} .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/ethanol and resolve the structure (e.g., C=O bond lengths ~1.23 Å) .

Advanced: What experimental strategies are suitable for studying this compound’s potential enzyme inhibition mechanisms?

Answer:

  • Target Selection : Prioritize enzymes with urea-binding pockets (e.g., kinases, carbonic anhydrases) based on structural analogs .
  • In Vitro Assays :
    • Fluorescence Quenching : Measure binding affinity using tryptophan fluorescence in target enzymes.
    • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots under varying substrate concentrations .
  • Computational Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding with active-site residues) .
  • Mutagenesis : Validate predicted binding residues by expressing mutant enzymes and comparing inhibition profiles .

Data Interpretation : Correlate inhibitory activity with substituent electronic effects (e.g., chloro groups’ electron-withdrawing properties) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay variability. Mitigate by:

Standardization : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay in HepG2 cells) and antimicrobial testing (CLSI broth microdilution) .

Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to benchmark activity .

Meta-Analysis : Compare data across studies using metrics like IC50_{50}-fold differences and adjust for solvent effects (e.g., DMSO <1% v/v) .

Example : If one study reports IC50_{50} = 5 μM and another 50 μM, re-test under identical conditions (pH, temperature, cell line) .

Advanced: What methodologies are recommended for assessing environmental persistence and degradation pathways?

Answer:

  • Fate Studies :
    • Hydrolysis : Incubate in buffer solutions (pH 4–9) at 25°C and 50°C. Analyze degradation products via LC-MS/MS .
    • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using HPLC .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : Conduct 48-h immobilization assays (OECD 202) .
    • Soil Microcosms : Track mineralization (CO2_2 evolution) over 60 days .

Key Findings : Chlorophenyl groups may resist biodegradation, necessitating advanced oxidation processes (e.g., ozonation) for remediation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Modification Strategies :
    • Spacer Variation : Replace ethoxy groups with propoxy or PEG chains to alter hydrophilicity .
    • Substituent Effects : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to enhance binding .
  • Assay Cascade :
    • Primary Screening : Test analogs at 10 μM in target assays.
    • Dose-Response : Determine IC50_{50} for hits (n = 3 replicates).
    • Selectivity Profiling : Screen against off-target enzymes (e.g., CYP450 isoforms) .

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